molecular formula C17H25NO5S B2610126 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide CAS No. 851291-87-7

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide

Cat. No.: B2610126
CAS No.: 851291-87-7
M. Wt: 355.45
InChI Key: MIHZKZUEGZXZRK-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide is a chemical compound with potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes a thiolane ring, dimethoxy groups, and a benzamide moiety.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the thiolane ring, followed by the introduction of the dimethoxy groups and the benzamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzamide moiety to an amine.

    Substitution: The dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while substitution of the dimethoxy groups can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)acetamide
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)methanesulfonamide
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide is unique due to its specific combination of functional groups and structural features. The presence of the thiolane ring, dimethoxy groups, and benzamide moiety provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-12(2)10-18(14-5-6-24(20,21)11-14)17(19)13-7-15(22-3)9-16(8-13)23-4/h7-9,12,14H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHZKZUEGZXZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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